N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without specific data or a provided structure, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, methoxyphenyl, and mesityl groups. These groups could potentially undergo a variety of organic reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase its polarity, affecting its solubility in different solvents .Mechanism of Action
Target of Action
CBKinase1_005779, also known as BRD-K05287695-001-01-1, CBKinase1_018179, or N1-mesityl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, primarily targets Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .
Mode of Action
Ck1α, the primary target of this compound, is known to be a key regulator of substrates ranging from cell proliferation and vesicle transport to xenophagic elimination of bacteria and antiviral immune response . CK1α is composed of an N-terminal kinase domain (KD), which contains an activation loop between subdomains VII and VIII controlling its catalytic activity, and three C-terminal regulatory domains .
Biochemical Pathways
CK1α is one of the main components of the Wnt/β-catenin signaling pathway . It phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, which is mediated by murine double minute clone 2 (MDM2) and MDM4 (also known as MDMX) .
Result of Action
The action of CBKinase1_005779 on CK1α can have significant molecular and cellular effects. Given CK1α’s involvement in diverse cellular, physiological, and pathological processes, the compound’s action can potentially influence a wide range of biological functions .
Future Directions
Future research could focus on elucidating the specific properties of this compound, including its reactivity, stability, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior under different conditions .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13-10-14(2)19(15(3)11-13)20-18(22)12-21(4)26(23,24)17-8-6-16(25-5)7-9-17/h6-11H,12H2,1-5H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWDCDPDKJSPJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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